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Sucrose dioleate - 25637-85-8

Sucrose dioleate

Catalog Number: EVT-12778106
CAS Number: 25637-85-8
Molecular Formula: C48H86O13
Molecular Weight: 871.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose dioleate, a type of sucrose ester, is an emulsifying agent derived from the esterification of sucrose with oleic acid. It is classified under food additives and is commonly referred to as E473. Sucrose dioleate is utilized in various applications, primarily in the food industry, due to its emulsifying properties, which enhance the texture and stability of food products.

Source

Sucrose dioleate is synthesized from sucrose, a disaccharide composed of glucose and fructose, and oleic acid, a monounsaturated fatty acid found in various natural oils. The production of sucrose esters, including sucrose dioleate, can be achieved through chemical or enzymatic methods.

Classification

Sucrose esters are categorized based on their degree of esterification and the type of fatty acids used. Sucrose dioleate specifically refers to the diester formed from two oleic acid molecules attached to the sucrose backbone.

Synthesis Analysis

Methods

The synthesis of sucrose dioleate can be performed through various methods:

  1. Chemical Synthesis: This involves the transesterification reaction between sucrose and oleic acid or its methyl ester in the presence of a catalyst such as potassium carbonate. The reaction typically occurs at elevated temperatures (around 90°C) under reduced pressure to remove by-products like methanol and water .
  2. Biocatalytic Synthesis: Enzymatic methods utilize lipases as biocatalysts to facilitate the acylation of sucrose with oleic acid. This method offers milder reaction conditions and minimizes the formation of unwanted by-products .

Technical Details

  • Chemical Reaction Conditions: The reaction may require solvents like propylene glycol or can be conducted in a micro-emulsion system to enhance solubility and reaction efficiency .
  • Purification: Post-reaction purification is essential to isolate the desired sucrose dioleate product from unreacted materials and by-products. Techniques such as chromatography are often employed for this purpose .
Molecular Structure Analysis

Structure

Sucrose dioleate consists of a sucrose molecule linked to two oleic acid chains via ester bonds. The molecular formula can be represented as C27_{27}H50_{50}O10_{10}, highlighting its complex structure that combines carbohydrate and fatty acid components.

Data

  • Molecular Weight: Approximately 490.68 g/mol.
  • Degree of Esterification: In sucrose dioleate, two hydroxyl groups of sucrose are esterified with oleic acid.
Chemical Reactions Analysis

Reactions

The primary reaction involved in the synthesis of sucrose dioleate is transesterification, where the hydroxyl groups of sucrose react with the carboxyl groups of oleic acid:

sucrose+2oleic acidsucrose dioleate+2water\text{sucrose}+2\text{oleic acid}\rightarrow \text{sucrose dioleate}+2\text{water}

Technical Details

  • Catalysts: Alkaline catalysts such as potassium carbonate are commonly used to facilitate the reaction.
  • Reaction Monitoring: The progress of the reaction can be monitored using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to analyze product formation and purity .
Mechanism of Action

Process

The mechanism by which sucrose dioleate functions as an emulsifier involves reducing the surface tension between immiscible liquids (e.g., oil and water). By forming a stable interface, it prevents phase separation in emulsions.

Data

  • Hydrophilic-Lipophilic Balance (HLB): Sucrose dioleate exhibits a specific HLB value that determines its effectiveness as an emulsifier, influencing its application in various formulations .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or semi-solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic fatty acid chains.

Chemical Properties

  • Stability: Generally stable under normal processing conditions but may degrade at extreme temperatures.
  • Reactivity: Reacts with strong acids or bases; sensitive to hydrolysis under aqueous conditions.
Applications

Scientific Uses

Sucrose dioleate finds applications primarily in the food industry as an emulsifier, stabilizer, and thickening agent. Its ability to improve texture and consistency makes it valuable in products such as:

  • Baked goods
  • Dairy products
  • Sauces and dressings
  • Confectionery items

Additionally, due to its biocompatibility, it is explored for use in pharmaceuticals and cosmetics for drug delivery systems and skin care formulations.

Properties

CAS Number

25637-85-8

Product Name

Sucrose dioleate

IUPAC Name

[(2S,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(Z)-octadec-9-enoyl]oxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z)-octadec-9-enoate

Molecular Formula

C48H86O13

Molecular Weight

871.2 g/mol

InChI

InChI=1S/C48H86O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(51)57-37-48(61-47-45(56)44(55)42(53)38(35-49)58-47)46(43(54)39(36-50)60-48)59-41(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39,42-47,49-50,53-56H,3-16,21-37H2,1-2H3/b19-17-,20-18-/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1

InChI Key

OCRUMFQGIMSFJR-FSAWCSQFSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

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